molecular formula C21H20BrN3O B2418112 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol CAS No. 682799-65-1

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B2418112
CAS No.: 682799-65-1
M. Wt: 410.315
InChI Key: SBVSEFFLQXUPBP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of multifactorial therapies for complex neurodegenerative disorders such as Alzheimer's disease. This compound belongs to the class of 4-bromophenyl piperidin-4-ol derivatives, which have been identified and synthesized as potential multifactorial anti-Alzheimer agents . These derivatives are designed to simultaneously target multiple pathological pathways of the disease, a strategy known as multitarget-directed ligand (MTDL) development . In preclinical studies, structurally analogous compounds have demonstrated potent and selective inhibition of the acetylcholinesterase (AChE) enzyme, a key target for alleviating cognitive deficits, with some analogues exhibiting IC50 values in the sub-micromolar to nanomolar range (e.g., 0.029 µM) . Beyond cholinesterase inhibition, this chemotype has also shown promising activity as an antioxidant, helping to mitigate oxidative stress in neuronal cells, and a capability to disassemble well-structured amyloid-beta (Aβ) fibrils, which are a hallmark of Alzheimer's pathology . Furthermore, related compounds exhibit selectivity for monoamine oxidase-B (MAO-B) inhibition, providing an additional neuroprotective mechanism . The piperidine and pyrimidine rings, central to this compound's structure, are common pharmacophores found in drugs targeting the central nervous system, underscoring its utility as a valuable building block in neuroscientific probe and drug discovery efforts . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-18-8-6-17(7-9-18)21(26)11-14-25(15-12-21)20-23-13-10-19(24-20)16-4-2-1-3-5-16/h1-10,13,26H,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVSEFFLQXUPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3=NC=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl-substituted piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.

Biological Activity

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a piperidine ring with substituents that include a bromophenyl group and a phenylpyrimidinyl group . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Bromophenyl Group : Via nucleophilic substitution using brominated aromatic compounds.
  • Attachment of the Phenylpyrimidinyl Group : Often accomplished through coupling reactions like Suzuki or Heck coupling with palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various pharmacological effects. The compound has been investigated for its potential therapeutic properties including:

  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by interfering with cell proliferation pathways.
  • Anti-inflammatory Properties : It has been explored for its ability to mitigate inflammatory responses in various models.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study FocusFindingsReference
Anticancer ActivityExhibited significant inhibition of cancer cell lines in vitro, suggesting potential as an anticancer agent.
Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers in animal models, indicating anti-inflammatory potential.
Enzyme InhibitionShowed inhibitory activity against acetylcholinesterase, which could be relevant for neurodegenerative disease treatments.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies on Cancer Cell Lines : Research indicated that the compound significantly reduced cell viability in various cancer cell lines, with IC50 values suggesting potent activity.
  • Animal Model Studies : In vivo studies demonstrated that administration of this compound resulted in reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

CompoundKey DifferencesBiological Activity
4-(4-Chlorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-olChlorine instead of bromineSimilar anticancer properties but with less potency.
4-(4-Fluorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-olFluorine instead of bromineExhibits different receptor binding affinities.

Q & A

Q. What computational tools predict the compound’s drug-likeness and oral bioavailability?

  • Tools : SwissADME or QikProp for physicochemical profiling (e.g., LogP, H-bond donors). Molecular dynamics simulations assess membrane permeability .

Q. How is the compound’s stability under physiological conditions assessed?

  • Protocols : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). LC-MS/MS monitors degradation products over 24 hours .

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